molecular formula C10H18N4O2S B5578948 (3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol

(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol

Cat. No.: B5578948
M. Wt: 258.34 g/mol
InChI Key: FWRNCALYBLZQSB-XVKPBYJWSA-N
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Description

(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol is a useful research compound. Its molecular formula is C10H18N4O2S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.11504700 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thiadiazole derivatives have been a significant area of interest due to their potential applications in various fields. For instance, semicyclic thioacylamidines reacting with pentamethyleneoxaziridine have been studied for yielding novel ω-aminoalkyl-1,2,4-thiadiazoles, which are useful intermediates in synthesizing more complex molecules (Paetzel et al., 1990). Similarly, the synthesis of N-alkylamine- and N-cycloalkylamine-derived thiadiazoles from dimethyl dithiocarbamates explores the structural versatility and potential bioactivity of these compounds (Foks et al., 2014).

Photodynamic Therapy and Antimicrobial Agents

Certain thiadiazole derivatives have been explored for their photodynamic therapy (PDT) applications due to their high singlet oxygen quantum yield, making them promising candidates for cancer treatment (Pişkin et al., 2020). Additionally, thiadiazolidinones derived from thiadiazoles have shown potential as antimicrobial agents, indicating the broad utility of these compounds in developing new therapeutics (Patel et al., 2012).

Molecular Structure Analysis

The crystal structure analysis of related compounds, such as 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, has provided insights into their molecular configurations, which is essential for understanding their reactivity and interaction with biological targets (Malinovskii et al., 2000).

Antioxidant, Antitumor, and Antimicrobial Activities

The exploration of thiadiazole derivatives for their biological activities has been a fruitful area of research. For instance, microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including thiadiazole derivatives, has been investigated for their inhibition effects on human carbonic anhydrase isoforms, highlighting their potential in treating conditions like glaucoma, epilepsy, and cancer (Ulus et al., 2016).

Properties

IUPAC Name

(3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-10(16)4-5-14(6-7(10)15)9-11-8(12-17-9)13(2)3/h7,15-16H,4-6H2,1-3H3/t7-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRNCALYBLZQSB-XVKPBYJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1O)C2=NC(=NS2)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C[C@@H]1O)C2=NC(=NS2)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.